An In-depth Technical Guide to the Chemical Properties and Structure of 4-Acetamidopiperidine
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Acetamidopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidopiperidine, also known as N-(4-piperidinyl)acetamide, is a versatile heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its piperidine core is a prevalent scaffold in numerous biologically active molecules, making 4-Acetamidopiperidine a compound of significant interest in medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization to support its application in research and development.
Chemical Structure and Properties
The chemical structure of 4-Acetamidopiperidine consists of a piperidine ring with an acetamido group attached to the fourth carbon atom. This structure imparts a combination of properties that are valuable in synthetic chemistry. The piperidine ring provides a basic nitrogen atom and a flexible saturated heterocyclic core, while the acetamido group offers a site for hydrogen bonding and potential further chemical modification.
IUPAC Name and Other Identifiers
Physicochemical Properties
The physicochemical properties of 4-Acetamidopiperidine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions and formulations.
| Property | Value | Reference(s) |
| Molecular Weight | 142.20 g/mol | [1][3][4] |
| Appearance | White to almost white crystalline powder | [1][3] |
| Melting Point | 137 - 141 °C | [1][5] |
| Boiling Point (Predicted) | 318.5 ± 31.0 °C at 760 mmHg | [3][5] |
| Density (Predicted) | 1.02 g/cm³ | [3][5] |
| Solubility | Soluble in Methanol. Quantitative data in various solvents is not readily available in the literature. | [5] |
| Storage Conditions | Store at 2 - 8 °C in a dark, inert atmosphere. | [1][5] |
Experimental Protocols
Synthesis of 4-Acetamidopiperidine
The most common method for the synthesis of 4-Acetamidopiperidine is the acetylation of 4-aminopiperidine with acetic anhydride.
Materials:
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4-Aminopiperidine
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Acetic anhydride
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Pyridine or Triethylamine (as a base)
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Dichloromethane (or other suitable aprotic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 4-aminopiperidine in dichloromethane.
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Add an equimolar amount of a base such as pyridine or triethylamine to the solution.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a slight molar excess of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-Acetamidopiperidine as a white crystalline solid.
Analytical Characterization
The structure and purity of the synthesized 4-Acetamidopiperidine should be confirmed using various spectroscopic techniques.
Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
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Expected Chemical Shifts (in CDCl₃):
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~1.4-1.6 ppm (m, 2H): Axial protons on C3 and C5 of the piperidine ring.
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~1.9-2.1 ppm (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.
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~2.0 ppm (s, 3H): Methyl protons of the acetyl group.
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~2.6-2.8 ppm (m, 2H): Axial protons on C2 and C6 of the piperidine ring.
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~3.1-3.3 ppm (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.
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~3.8-4.0 ppm (m, 1H): Proton on C4 of the piperidine ring.
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~5.5-6.0 ppm (br s, 1H): NH proton of the amide group.
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~1.5-2.0 ppm (br s, 1H): NH proton of the piperidine ring.
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¹³C NMR Spectroscopy:
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Expected Chemical Shifts (in CDCl₃):
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~23.5 ppm: Methyl carbon of the acetyl group.
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~33.0 ppm: C3 and C5 carbons of the piperidine ring.
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~45.0 ppm: C2 and C6 carbons of the piperidine ring.
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~48.0 ppm: C4 carbon of the piperidine ring.
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~170.0 ppm: Carbonyl carbon of the acetyl group.
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Sample Preparation:
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Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Expected Absorption Bands:
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~3300-3400 cm⁻¹ (broad): N-H stretching vibrations of the secondary amine and amide.
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~2850-2950 cm⁻¹ (medium): C-H stretching vibrations of the piperidine ring and methyl group.
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~1640-1660 cm⁻¹ (strong): C=O stretching vibration (Amide I band) of the acetamido group.
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~1540-1560 cm⁻¹ (medium): N-H bending vibration (Amide II band).
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~1450 cm⁻¹ (medium): CH₂ scissoring vibration of the piperidine ring.
Sample Preparation:
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Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Analysis:
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Utilize Electrospray Ionization (ESI) in positive ion mode.
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Expected Molecular Ion Peak: [M+H]⁺ at m/z 143.2.
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Expected Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom and loss of the acetamido group or parts of it.
Conclusion
4-Acetamidopiperidine is a valuable and versatile building block in modern organic and medicinal chemistry. A thorough understanding of its chemical properties, structure, and analytical characterization is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to confidently handle, synthesize, and characterize this important chemical intermediate.
